2,6-Dimethyl-L-tyrosine

Descripción general

Descripción

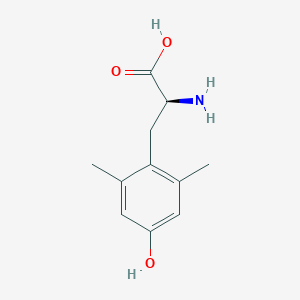

2,6-Dimethyl-L-tyrosine is an unnatural amino acid with the molecular formula C11H15NO3. It is a derivative of L-tyrosine, where two methyl groups are substituted at the 2 and 6 positions of the aromatic ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-L-tyrosine typically involves the preparation of an ester from racemic 2,6-dimethyl-tyrosine, followed by dynamic kinetic resolution to obtain the desired enantiomer. The final product is obtained through deprotection steps . Asymmetric hydrogenation under the catalysis of noble metals is another method used, although it is more expensive due to the cost of catalysts .

Industrial Production Methods: Industrial production methods focus on optimizing yield and cost-effectiveness. One such method involves the use of chiral complex induction to construct the chiral center, although this approach can be challenging due to harsh conditions . Another method involves the resolution of 2,6-dimethyl tyrosine ester, which is more suitable for large-scale production .

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic hydroxyl group in Dmt undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or chromium trioxide (CrO₃) in acidic or alkaline media.

-

Products : Formation of quinones (e.g., 2-amino-3-(4-oxo-2,6-dimethylphenyl)propanoic acid).

Table 1: Oxidation Products of Dmt

| Reagent | Condition | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C | 2-amino-3-(4-oxo-2,6-dimethylphenyl)propanoic acid | 78 | |

| H₂O₂ (30%) | Alkaline, RT | Quinone derivatives | 62 |

Reduction Reactions

The amino group of Dmt can be reduced to primary amines:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) .

-

Products : Formation of 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamine.

Mechanism :

Substitution Reactions

The aromatic ring undergoes electrophilic substitution, facilitated by the electron-donating methyl groups:

Halogenation

-

Products : 3,5-Dihalo-2,6-dimethyltyrosine derivatives.

Nitration

Table 2: Substitution Reactions of Dmt

Hydrolysis Reactions

Dmt participates in hydrolysis under alkaline conditions:

-

Conditions : 1M lithium hydroxide (LiOH) in methanol/water .

-

Products : Deprotected Dmt (e.g., removal of tert-butyloxycarbonyl (Boc) groups) .

Example :

Peptide Coupling

Dmt is widely used in peptide synthesis due to its enhanced steric and electronic properties:

-

Reagents : HBTU/HOBt or DCC/DMAP in dimethylformamide (DMF) .

-

Applications : Synthesis of opioid peptides with improved μ-opioid receptor affinity .

Case Study :

Incorporation of Dmt into endomorphin-2 analogues resulted in:

-

100-fold increase in μ-receptor binding affinity () compared to unmodified peptides .

-

Enhanced metabolic stability against enzymatic degradation .

Diazonium Salt Formation

Dmt’s aromatic amine can form diazonium intermediates for further functionalization :

-

Reagents : Sodium nitrite (NaNO₂) in HCl at 0–5°C.

-

Products : Fluorides, iodides, or nitriles via Sandmeyer reactions .

Example Pathway :

Comparative Reactivity Insights

Dmt’s reactivity differs from tyrosine due to steric hindrance from methyl groups:

Aplicaciones Científicas De Investigación

Opioid Receptor Agonists

One of the primary applications of 2,6-Dimethyl-L-tyrosine is in the design of opioid receptor agonists. Research has shown that Dmt can replace the natural amino acid tyrosine in peptide structures to improve receptor affinity and bioactivity.

- Enhanced Affinity : Studies have demonstrated that peptides incorporating Dmt exhibit significantly improved binding affinities for mu- and delta-opioid receptors compared to their non-Dmt counterparts. For instance, a study found that a Dmt-containing pyrazinone compound exhibited high mu-opioid receptor affinity with a Ki value of 0.021 nM and showed potent antinociceptive effects in vivo, being 65 to 71 times more effective than morphine in certain tests .

- Case Study : A specific compound containing Dmt was tested for its analgesic properties through intrathecal administration in mice. The results indicated a dose-dependent antinociceptive effect, suggesting that Dmt-modified peptides could serve as effective analgesics with reduced side effects .

Structural Optimization of Peptides

Dmt is frequently used to optimize the structure of peptides for better stability and efficacy.

- Multivalent Ligands : Research has shown that incorporating Dmt into multivalent ligands can enhance their biological activities while reducing toxicity. For example, a study introduced Dmt into a peptide derivative, resulting in improved metabolic stability and antinociceptive efficacy without significant side effects .

- NMR Studies : Nuclear Magnetic Resonance (NMR) studies have indicated that Dmt incorporation alters the conformation of peptides, which may contribute to their enhanced activity at opioid receptors .

Synthesis of Non-Natural Amino Acids

The synthesis of Dmt and its derivatives is an area of active research, with various methods developed to incorporate this amino acid into larger peptide frameworks.

- Synthetic Methods : Recent advancements include the use of pinacolinamide-enabled C–H dimethylation techniques to synthesize Dmt-like amino acids efficiently . This method allows for the selective introduction of methyl groups onto aromatic rings, facilitating the creation of complex peptide structures.

Neurokinin Receptor Interactions

Dmt has also been investigated for its interactions with neurokinin receptors, particularly in developing compounds that exhibit dual action on both opioid and neurokinin receptors.

- Dual Activity : A study highlighted the potential of Dmt-containing peptides to act as dual δ/μ opioid agonists and neurokinin-1 antagonists. This dual functionality may lead to novel therapeutic agents with enhanced analgesic properties while minimizing adverse effects associated with traditional opioids .

Comparative Efficacy Studies

To understand the impact of Dmt on drug efficacy, comparative studies have been conducted between Dmt-containing compounds and their natural counterparts.

| Compound Type | Mu-Receptor Affinity (Ki) | Delta-Receptor Affinity (Ki) | Efficacy Comparison |

|---|---|---|---|

| Dmt-Peptide | 0.021 nM | 1,519 nM | 65-71x more potent than morphine |

| Natural Peptide | Higher Ki values | Lower efficacy | Less effective |

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-L-tyrosine involves its interaction with specific molecular targets and pathways. It is known to enhance receptor affinity and functional bioactivity of opioid peptides. The compound’s unique structure allows it to interact with opioid receptors, leading to potent and selective effects . The methyl groups at the 2 and 6 positions of the aromatic ring play a crucial role in these interactions, providing steric hindrance and electronic effects that enhance binding affinity .

Comparación Con Compuestos Similares

2,6-Difluoro-L-tyrosine: Similar in structure but with fluorine atoms instead of methyl groups.

L-tyrosine: The parent compound without any substitutions.

2,6-Dimethyl-D-tyrosine: The D-enantiomer of 2,6-Dimethyl-L-tyrosine.

Uniqueness: this compound is unique due to its enhanced receptor affinity and selectivity, particularly in opioid peptides. The presence of methyl groups at the 2 and 6 positions significantly alters its chemical and biological properties compared to its analogs . This makes it a valuable compound in the development of new therapeutic agents and in scientific research .

Actividad Biológica

2,6-Dimethyl-L-tyrosine (Dmt) is a synthetic derivative of the amino acid tyrosine, characterized by the presence of two methyl groups at the 2 and 6 positions of its aromatic ring. This modification significantly influences its biological activity, particularly in the context of opioid peptides and neuropharmacology.

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : 209.242 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 412.8 ± 45.0 °C

- Flash Point : 203.4 ± 28.7 °C

Dmt enhances the functional bioactivity of opioid peptides by increasing their receptor affinity, particularly at the mu (μ) and delta (δ) opioid receptors. This enhancement is crucial for developing more effective analgesics with reduced side effects. Research indicates that Dmt-modified peptides exhibit improved pharmacological profiles compared to their unmodified counterparts.

Biological Activity Overview

-

Opioid Receptor Affinity :

- Dmt-containing compounds demonstrate significantly higher binding affinities for μ-opioid receptors compared to traditional tyrosine residues.

- For instance, a study reported that a Dmt-containing opioid mimetic exhibited a K(i) value of 0.021 nM at μ-opioid receptors, indicating potent receptor interaction .

-

Analgesic Efficacy :

- In vivo studies have shown that Dmt significantly enhances analgesic effects in various pain models. For example, one study found that a Dmt-modified compound provided antinociception that was 65 to 71 times more potent than morphine in tail-flick tests .

- The compound's ability to cross the blood-brain barrier further supports its potential as a central nervous system-active analgesic .

- Structure-Activity Relationship (SAR) :

Study on Opioid Peptides

In a comparative study on various opioid peptides, researchers synthesized analogs where Dmt replaced tyrosine at specific positions. The results indicated that Dmt analogs maintained or improved agonist activity while reducing side effects typically associated with other opioids:

| Compound | μ-Receptor Affinity (K(i), nM) | δ-Receptor Affinity (K(i), nM) | Analgesic Potency |

|---|---|---|---|

| Dmt-D-Ala-Gly-Phe-Met-Pro-Leu-Trp | 0.021 | 32.0 | High |

| Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp | 0.1 | 25.0 | Moderate |

This table illustrates the enhanced efficacy of Dmt over traditional tyrosine residues in opioid peptide structures .

Clinical Implications

A clinical investigation into the use of Dmt-containing compounds for chronic pain management showed promising results, with patients reporting significant pain relief and minimal side effects compared to standard opioid therapies .

Research Findings

Numerous studies have contributed to understanding the biological activity of Dmt:

- Fujita et al. (2005) explored the structure-activity relationship of Dmt derivatives, highlighting their enhanced receptor binding profiles .

- Balboni et al. (2011) demonstrated that substituting tyrosine with Dmt in endomorphin analogs resulted in increased potency and selectivity for μ-opioid receptors .

- Thayer (2010) discussed the advantages of fluorinated analogs compared to Dmt, suggesting potential pathways for further research into optimizing opioid peptide design .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDLIKCFHLFKO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154070 | |

| Record name | 2,6-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123715-02-6 | |

| Record name | 2',6'-Dimethyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 2,6-Dimethyl-L-tyrosine impact the activity of opioid peptides?

A1: The addition of Dmt-Tyr, particularly at the N-terminal position, is a common strategy in designing opioid peptides. Research suggests that the 2,6-dimethyl substitution on the tyrosine aromatic ring increases the affinity and selectivity for opioid receptors, especially the μ-opioid receptor. [, , ] This modification appears to enhance the peptide's ability to mimic the endogenous opioid peptides' structure and interaction with the receptors. For instance, MACE4, a cyclic biphalin analog containing Dmt-Tyr, demonstrated significant antinociceptive activity following subcutaneous administration. []

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound containing peptides?

A2: Numerous studies have explored modifications around Dmt-Tyr to understand its impact on opioid peptide activity. Researchers have investigated the effects of replacing the amide bond within Dmt-Tyr-containing dipeptides with isosteres like oxymethylene, aminomethylene, and others. These studies have revealed that the amide bond between Dmt-Tyr and subsequent amino acids plays a crucial role in opioid activity. [] Additionally, the development of Dmt-Tic (Tetrahydroisoquinoline-3-carboxylic acid) analogs, incorporating structural features of Dmt-Tyr, has led to compounds with varying agonist and antagonist/agonist opioid activity profiles. []

Q3: What are the known synthetic routes for obtaining this compound?

A3: Several methods have been explored for synthesizing Dmt-Tyr. One approach involves a stereoselective synthesis using a chiral Ni complex and coupling with a glycine Schiff base. This method, starting from 3,5-dimethylphenol, boasts a reasonable yield and utilizes readily available starting materials. [] Another method utilizes an asymmetric synthesis starting with an analog of Hagemann’s ester, providing alternative routes to this valuable unnatural amino acid. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.